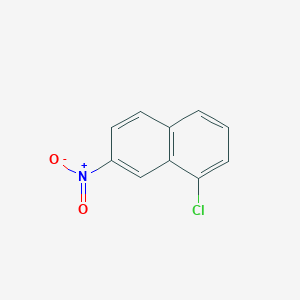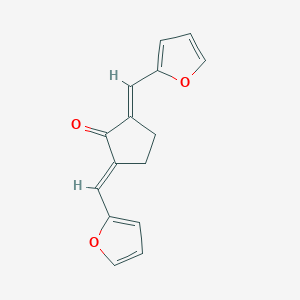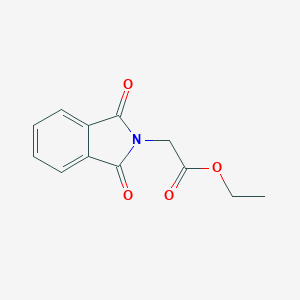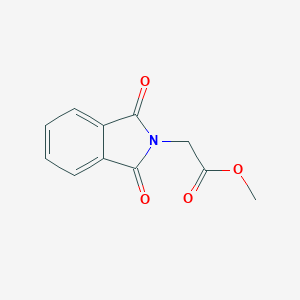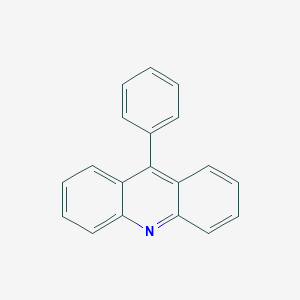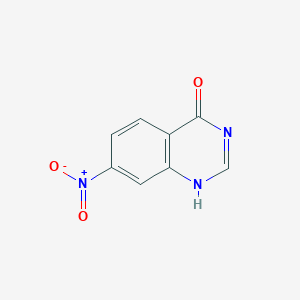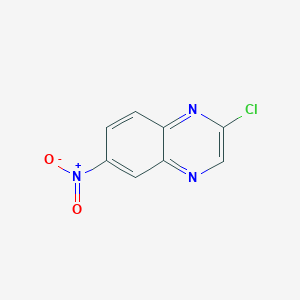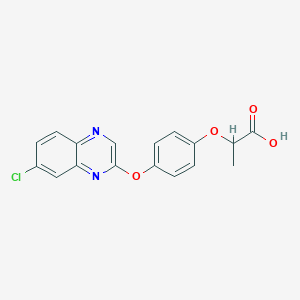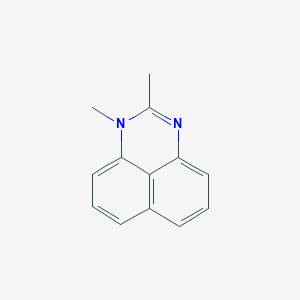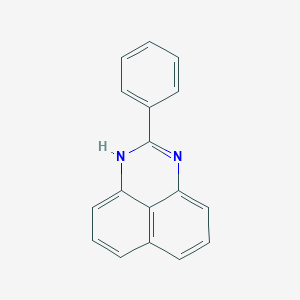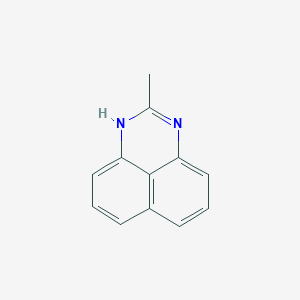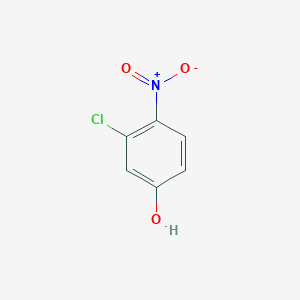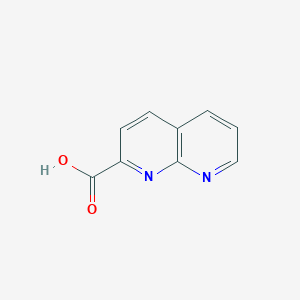
1,8-ナフチリジン-2-カルボン酸
説明
1,8-Naphthyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1,8-Naphthyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,8-Naphthyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Naphthyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
カルボン酸部分を含む1,8-ナフチリジン誘導体は、顕著な抗菌活性を示すことが報告されています。 1-エチル-1,4-ジヒドロ-4-オキソ-1,8-ナフチリジン-3-カルボン酸などの化合物は、生体内での抗菌効果を示しました .
気管支拡張効果
いくつかの1,8-ナフチリジン化合物は、動物モデルで有望な気管支拡張効果を示しており、これは呼吸器疾患の治療に役立つ可能性があります .
配位化学
配位化学では、1,8-ナフチリジンは、隣接する窒素中心のために二核性配位子として機能します。 この特性は、複雑な金属配位子構造を作成するのに役立ちます .
合成法
1,8-ナフチリジンの合成における最近の進歩には、多成分反応とグリーン戦略が含まれます。 これらの方法は、これらの化合物を効率的かつ持続可能に生産するために不可欠です .
反応性と用途
様々な試薬との1,8-ナフチリジンの反応性とその酸化、還元、クロスカップリング反応、金属錯体形成における応用は、活発な研究分野です .
抗菌特性
1,8-ナフチリジン誘導体などの窒素含有複素環は、多剤耐性菌株に対して優れた抗菌特性を示しています。 これは、これらの化合物が抗生物質耐性に対抗する可能性を高めます .
作用機序
Target of Action
1,8-Naphthyridine-2-carboxylic acid and its derivatives primarily target the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play a crucial role in the innate immune system, serving as the first line of defense against pathogens .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. It suppresses the production of inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α, and interleukin-6 . This suppression is achieved by attenuating the levels of inducible NO synthase and cyclooxygenase 2 in cells .
Biochemical Pathways
The compound affects the TLR4/MyD88/NF-κB signaling pathway . It suppresses the generation of intracellular reactive oxygen species (ROS) and inhibits the nuclear translocation of nuclear factor-κB (NF-κB) through the inhibition of inhibitor kappa Bα phosphorylation . This leads to a reduction in the expressions of TLR4 and MyD88 .
Result of Action
The compound exhibits anti-inflammatory and anti-migratory activities in cells . By suppressing ROS and the TLR4/MyD88/NF-κB signaling pathway, it can potentially mitigate inflammatory responses and cell migration involved in various disorders .
特性
IUPAC Name |
1,8-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLMOXFUCILIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352744 | |
| Record name | 1,8-Naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215523-34-5 | |
| Record name | 1,8-Naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Naphthyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,8-Naphthyridine-2-carboxylic acid used in the development of metal catalysts?
A1: 1,8-Naphthyridine-2-carboxylic acid can be modified with a pyrazole group to form a ligand that binds to ruthenium(II) ions. This results in water-soluble ruthenium complexes that act as catalysts for hydrogen-transfer reduction reactions of carbonyl compounds in aqueous solutions. []
Q2: Has the interaction between 1,8-Naphthyridine-2-carboxylic acid derivatives and DNA been studied?
A2: Yes, studies have investigated the interaction between thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid (TBNC), a derivative of 1,8-Naphthyridine-2-carboxylic acid, and calf thymus DNA (CT-DNA). Results from UV-Vis spectrophotometry, viscosity measurements, and thermal denaturation analysis suggest that TBNC binds to CT-DNA. [, ]
Q3: What structural modifications of 1,8-Naphthyridine-2-carboxylic acid derivatives have been explored for improving their pharmaceutical properties?
A3: Researchers have investigated the effects of modifications at the amide functionality of an adamantyl 1,8-Naphthyridine-2-carboxylic acid derivative. These studies focused on understanding how structural changes impact biochemical potency, cellular activity, metabolic stability, and solubility. This led to the identification of an adamantyl analogue with improved drug-like properties. []
Q4: Are there efficient synthetic methods for creating diverse 1,8-Naphthyridine-2-carboxylic acid derivatives?
A4: Researchers have successfully employed microwave irradiation to synthesize various derivatives of 1,8-Naphthyridine-2-carboxylic acid. One method involves a multi-step process using readily available starting materials like 2-aminoquinoline. This approach has proven to be efficient, yielding the desired compounds with good purity. [, ]
Q5: What are the potential applications of 1,8-Naphthyridine-2-carboxylic acid derivatives in medicinal chemistry?
A5: Research suggests that 1,8-Naphthyridine-2-carboxylic acid derivatives hold promise as selective inhibitors of JNK (c-Jun N-terminal kinases). Specifically, an adamantyl azaquinolone derivative demonstrated efficacy in preclinical models of inflammation by inhibiting TNF-α. This highlights the potential of these compounds as therapeutic agents for inflammatory diseases. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



